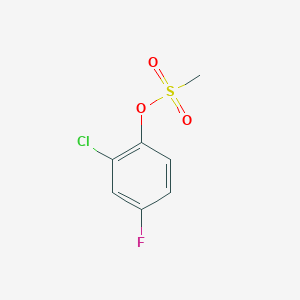

2-Chloro-4-fluorophenyl methanesulfonate

Description

The compound 2-chloro-4-fluorophenyl methanesulfonate is an aryl sulfonate ester characterized by a phenyl ring substituted with chlorine (at position 2) and fluorine (at position 4), linked to a methanesulfonate group (-O-SO₂-CH₃). This sulfonyl chloride (C₇H₅Cl₂FO₂S, MW 243.09) serves as a precursor to sulfonate esters and sulfonamides, with applications in organic synthesis and pharmaceutical intermediates .

Key properties of the sulfonyl chloride analog include:

- Molecular formula: C₇H₅Cl₂FO₂S

- Molecular weight: 243.09 g/mol

- Storage conditions: -10°C (powder form) .

- Structural features: The electron-withdrawing chloro and fluoro substituents on the phenyl ring influence reactivity and stability, making it a versatile intermediate in nucleophilic substitution reactions .

Properties

Molecular Formula |

C7H6ClFO3S |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

(2-chloro-4-fluorophenyl) methanesulfonate |

InChI |

InChI=1S/C7H6ClFO3S/c1-13(10,11)12-7-3-2-5(9)4-6(7)8/h2-4H,1H3 |

InChI Key |

NWPMKTJTUSDKMN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=C(C=C(C=C1)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 2-chloro-4-fluorophenyl methanesulfonate (inferred properties) with structurally related compounds:

Key Observations:

Functional Group Reactivity :

- Sulfonyl chlorides (e.g., (2-chloro-4-fluorophenyl)methanesulfonyl chloride ) are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate ester synthesis. In contrast, sulfonate esters (e.g., lead methanesulfonate) are more stable but still susceptible to hydrolysis under acidic/basic conditions .

- Lead methanesulfonate’s ionic nature confers distinct properties (e.g., solubility in polar solvents) compared to covalent aryl sulfonates .

Substituent Effects: The 2-chloro-4-fluoro substitution pattern enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks. This contrasts with monosubstituted analogs (e.g., 4-chlorophenyl derivatives), where reduced steric and electronic effects may lower reactivity .

Toxicity and Handling :

- Sulfonyl chlorides require low-temperature storage (-10°C) to prevent decomposition, whereas metal sulfonates like lead methanesulfonate pose significant health risks (e.g., CNS toxicity) even in small doses .

Stability and Decomposition

- Sulfonyl chlorides decompose under moisture, releasing HCl and SO₂. In contrast, sulfonate esters hydrolyze to sulfonic acids and alcohols, with rates dependent on substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.